1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
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Description
1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is involved in the synthesis of nitroolefins and nitroarenes under mild conditions, showcasing its utility in the ipso-nitration of various arylboronic acids and benzoic acid derivatives. This synthesis highlights the chemical's role in generating diverse nitroarenes without the need for cocatalysts or solvents, emphasizing its efficiency and environmental friendliness (Zarei et al., 2018).
Biological Applications and DNA Interactions
The compound's derivatives have been studied for their interaction with DNA, revealing potential biological activities. Schiff base metal(II) complexes derived from similar compounds have shown to interact with DNA through intercalation, exhibiting significant antibacterial and antifungal potencies. This suggests potential therapeutic applications, especially in targeting microbial infections (Kumaravel & Raman, 2017).
Catalytic and Synthetic Applications
In catalysis, derivatives of 1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole have been utilized to facilitate the synthesis of various organic compounds. For instance, cyclopalladated phenyl imidazoline-carbene complexes derived from similar compounds have shown good catalytic effects in Suzuki reactions, indicating the chemical's role in enhancing reaction efficiencies and yields (Zhao et al., 2014).
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-2-10-25(23,24)17-18-15-8-3-4-9-16(15)19(17)12-13-6-5-7-14(11-13)20(21)22/h3-9,11H,2,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDZPNFGIKOQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole |
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